molecular formula C9H15NO3 B151985 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-58-7

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No. B151985
Key on ui cas rn: 203186-58-7
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Add ethyl acetoacetate (15 mL, 0.118 mol) to dimethoxymethyl-dimethyl-amine (19 mL, 0.142 mol) and reflux the mixture for one hr. Evaporate the mixture to give 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (21.7 g, 99%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CO[CH:12]([N:15]([CH3:17])[CH3:16])OC>>[CH2:8]([O:7][C:1](=[O:6])[C:2](=[CH:12][N:15]([CH3:17])[CH3:16])[C:3](=[O:4])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
19 mL
Type
reactant
Smiles
COC(OC)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporate the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202873B2

Procedure details

Add ethyl acetoacetate (15 mL, 0.118 mol) to dimethoxymethyl-dimethyl-amine (19 mL, 0.142 mol) and reflux the mixture for one hr. Evaporate the mixture to give 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (21.7 g, 99%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CO[CH:12]([N:15]([CH3:17])[CH3:16])OC>>[CH2:8]([O:7][C:1](=[O:6])[C:2](=[CH:12][N:15]([CH3:17])[CH3:16])[C:3](=[O:4])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
19 mL
Type
reactant
Smiles
COC(OC)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporate the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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